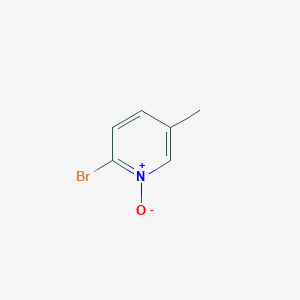

2-Bromo-5-methylpyridine 1-oxide

Descripción

Structural Context and Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Pyridine N-oxides are a class of heterocyclic compounds derived from pyridine through the oxidation of the ring nitrogen atom. wikipedia.org This structural modification, the introduction of an N-oxide group, fundamentally alters the electronic properties and reactivity of the pyridine ring. The N-O bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which has several significant consequences. youtube.com

Structurally, the molecule remains planar, similar to pyridine itself. wikipedia.org The N-oxide group acts as a strong electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the ring. This enhanced electron density facilitates electrophilic substitution at these positions, a reaction that is often difficult to achieve with the parent pyridine ring. wikipedia.orgyoutube.com Conversely, the positive charge on the nitrogen atom enhances the ring's susceptibility to nucleophilic attack.

The significance of pyridine N-oxides in heterocyclic chemistry is extensive. They are recognized as:

Versatile Synthetic Intermediates: Their unique reactivity allows them to be used in the synthesis of a wide array of substituted pyridines. Reactions can be performed that leverage the N-oxide's directing effects, followed by a simple deoxygenation step to revert to the pyridine structure. wikipedia.orgyoutube.com

Organocatalysts: Chiral pyridine N-oxides have been increasingly employed as effective Lewis base catalysts in a variety of asymmetric reactions. jchemrev.comresearchgate.net

Bioactive Scaffolds: The N-oxide motif itself is found in numerous molecules with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. jchemrev.comnih.gov In medicinal chemistry, the N-oxide group can act as a bioisostere for other functional groups, like carbonyls, potentially improving a drug candidate's pharmacological profile. nih.gov

Historical Development of Synthetic Routes to 2-Bromo-5-methylpyridine (B20793) 1-oxide

The synthesis of pyridine N-oxides by direct oxidation of the corresponding pyridine was first reported by Jakob Meisenheimer. wikipedia.org This general approach remains the primary method for preparing these compounds. For 2-Bromo-5-methylpyridine 1-oxide, the synthesis involves the oxidation of its parent heterocycle, 2-bromo-5-methylpyridine.

The reaction is typically carried out using a peroxy acid or another strong oxidizing agent. Common reagents include m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in an acidic medium like acetic acid. The selection of the oxidant and reaction conditions can be optimized to achieve high yields. For instance, the oxidation of 2-bromo-5-methylpyridine with mCPBA has been reported to yield the desired N-oxide in approximately 74% yield. Another documented procedure involves heating 2-bromo-5-methylpyridine with hydrogen peroxide in acetic acid.

Table 1: Synthetic Routes to this compound

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 2-bromo-5-methylpyridine | m-chloroperbenzoic acid (mCPBA) | Not specified | ~74% |

| 2-bromo-5-methylpyridine | Hydrogen peroxide, Acetic acid | Heated at 90°C for 24 hours | 75% |

Overview of Key Reactivity Patterns of this compound

The reactivity of this compound is dictated by the electronic influence of the N-oxide group in conjunction with the bromine and methyl substituents. The N-oxide group significantly enhances the reactivity of the pyridine ring toward both electrophilic and nucleophilic substitutions compared to the non-oxidized parent molecule.

Key reactivity patterns include:

Electrophilic Substitution: The N-oxide group is a powerful activating and directing group, facilitating electrophilic attack primarily at the 4-position (para to the N-oxide). A notable example is the nitration of this compound. Treatment with a mixture of concentrated sulfuric acid and nitric acid introduces a nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide with high purity.

Nucleophilic Substitution: The bromine atom at the 2-position is activated towards nucleophilic displacement. This allows for the introduction of a variety of functional groups by reaction with appropriate nucleophiles, such as amines, thiols, or alkoxides.

Reduction of the N-oxide Group: The N-oxide can be readily reduced to the corresponding pyridine. This deoxygenation step is a strategically important reaction, often employed after the N-oxide has been used to direct other substitutions on the ring.

Table 2: Key Reactivity Patterns of this compound

| Reaction Type | Position(s) of Reactivity | Reagents/Conditions | Product Type |

|---|---|---|---|

| Electrophilic Substitution (Nitration) | C4-position | Concentrated H₂SO₄, HNO₃ | 4-Nitro derivative |

| Nucleophilic Substitution | C2-position (Br replacement) | Various nucleophiles (e.g., amines, thiols) | 2-Substituted-5-methylpyridine 1-oxide |

| Reduction (Deoxygenation) | N-oxide group | Reducing agents | 2-Bromo-5-methylpyridine |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPYKXAQHIYIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524975 | |

| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-58-1 | |

| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Methylpyridine 1 Oxide

Direct N-Oxidation Approaches to 2-Bromo-5-methylpyridine (B20793) 1-oxide

Direct N-oxidation of 2-bromo-5-methylpyridine is a common and straightforward approach to obtaining the target compound. This transformation is typically accomplished using potent oxidizing agents capable of delivering an oxygen atom to the nitrogen of the pyridine (B92270) ring.

Peracid-Mediated N-Oxidation (e.g., m-Chloroperbenzoic Acid (m-CPBA))

A widely employed and effective method for the N-oxidation of 2-bromo-5-methylpyridine involves the use of peracids, with meta-chloroperbenzoic acid (m-CPBA) being a prominent example. tandfonline.com This reaction is typically carried out by stirring 2-bromo-5-methylpyridine with m-CPBA in a suitable solvent, such as dichloromethane (B109758), at room temperature. tandfonline.comnih.gov The reaction proceeds overnight under a nitrogen atmosphere to yield 2-bromo-5-methylpyridine 1-oxide. tandfonline.comnih.gov The workup procedure involves adjusting the pH to 8 with aqueous sodium bicarbonate, followed by extraction with dichloromethane. tandfonline.comnih.gov The combined organic extracts are then washed, dried, and concentrated to afford the product. tandfonline.comnih.gov One reported synthesis using this method achieved a yield of approximately 74%.

In a specific experimental procedure, a mixture of 2-bromo-5-methylpyridine (1.7 mmol) and m-CPBA (2.6 mmol) in dichloromethane (5 ml) was stirred overnight at room temperature. tandfonline.comnih.gov Following the basic workup, the desired this compound was isolated as a yellow solid. tandfonline.comnih.gov

Table 1: Peracid-Mediated N-Oxidation of 2-Bromo-5-methylpyridine

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| 2-Bromo-5-methylpyridine | m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane | Overnight | ~74% | |

| 2-Bromo-5-methylpyridine | m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane | Overnight | Not specified | tandfonline.comnih.gov |

Hydrogen Peroxide-Based Oxidation Systems (e.g., Aqueous H₂O₂ in Acetic Acid)

An alternative and more environmentally friendly approach to N-oxidation utilizes hydrogen peroxide (H₂O₂) in an acidic medium, such as acetic acid. bme.hunih.gov This system generates a peracid in situ, which then acts as the oxidizing agent. This method is considered greener as it produces water as the primary byproduct. acs.org

For instance, the synthesis of 5-bromo-2-methylpyridine (B113479) N-oxide was achieved by suspending 5-bromo-2-methylpyridine in glacial acetic acid and adding aqueous hydrogen peroxide (35%). The mixture was heated, and after several hours, additional hydrogen peroxide was introduced to drive the reaction to completion. nih.gov The product was isolated after concentration and dilution with water, resulting in a high yield of 95%. nih.gov

While this method has been successfully applied to similar substrates, its direct application to 2-bromo-5-methylpyridine specifically requires further investigation to optimize reaction conditions and yields.

Table 2: Hydrogen Peroxide-Based N-Oxidation of a Related Pyridine Derivative

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| 5-Bromo-2-methylpyridine | Aqueous H₂O₂ (35%), Glacial Acetic Acid | Heated at 343-353 K for 12 hours | 95% | nih.gov |

Advanced Reaction Systems and Process Intensification for N-Oxidation

To address safety concerns and improve efficiency, particularly on an industrial scale, advanced reaction systems like microreactors are being explored for the N-oxidation of pyridine derivatives.

Microreactors offer significant advantages for N-oxidation reactions, including superior temperature control, enhanced mixing, and improved heat exchange due to their high surface-to-volume ratio. bme.hu These features are particularly beneficial when using potentially explosive or thermally sensitive reagents like hydrogen peroxide. bme.hu

Studies have shown that N-oxidation of various pyridine derivatives, including 2-bromopyridine (B144113), can be performed in microreactors with improved yields compared to traditional batch processes, especially when using hydrogen peroxide in acetic acid. bme.hu For example, the N-oxidation of 2-bromopyridine in a batch reactor gave a poor conversion of 2%, whereas in a microreactor, the conversion increased to 15%, with potential for further optimization. bme.hu Another study demonstrated the use of a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and H₂O₂ in methanol (B129727) as the oxidizing system, achieving high yields of various pyridine N-oxides. researchgate.netorganic-chemistry.org This continuous flow process is noted for being safer, greener, and more efficient than batch methods. researchgate.netorganic-chemistry.org

While specific application of microreactor technology to the synthesis of this compound is not explicitly detailed in the provided search results, the successful application to similar substrates suggests its high potential for this transformation.

Alternative and Indirect Synthetic Routes to this compound

Beyond direct oxidation, this compound can potentially be synthesized through indirect routes involving the manipulation of functional groups on a pre-formed pyridine N-oxide ring.

Functional Group Interconversion Strategies for Pyridine N-Oxides

Functional group interconversion is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.me In the context of pyridine N-oxides, this could involve reactions such as nitration followed by other transformations.

For example, this compound can be further functionalized. It can be converted to 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide by treatment with fuming nitric acid in sulfuric acid. tandfonline.comsemanticscholar.org This demonstrates that the pyridine N-oxide ring can undergo further electrophilic substitution. This nitro-substituted compound serves as a precursor for other derivatives. tandfonline.comsemanticscholar.org

Another potential, though less direct, route could involve starting with a different pyridine N-oxide and introducing the bromo and methyl groups through a series of reactions. For instance, a hypothetical pathway could involve the bromination of a pre-existing methylpyridine N-oxide or the methylation of a bromopyridine N-oxide, although specific examples for this compound were not found in the search results. The feasibility of such routes would depend on the directing effects of the existing substituents and the N-oxide group.

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and materials science research, can be approached through various synthetic strategies. This section will focus on convergent synthesis approaches to substituted pyridine N-oxides, a class of reactions applicable to the target molecule.

Convergent Synthesis Approaches to Substituted Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates because the N-oxide group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution. This altered reactivity allows for the introduction of substituents that would be difficult to achieve with the parent pyridine.

A notable convergent method for the synthesis of substituted pyridines involves the activation of pyridine N-oxides, followed by nucleophilic attack. For instance, a one-pot, two-component synthesis has been reported for 2-(1-amidoalkyl)pyridines starting from activated pyridine N-oxides and azlactone nucleophiles. beilstein-journals.orgbeilstein-journals.org This approach avoids the need for precious metal catalysts. beilstein-journals.orgbeilstein-journals.org

Another powerful convergent strategy employs Meldrum's acid derivatives as nucleophiles in a three-component reaction with activated pyridine-N-oxides. nih.gov This method allows for the synthesis of diverse pyridylacetic acid derivatives. The reaction proceeds through nucleophilic substitution on the activated pyridine-N-oxide, followed by ring-opening and decarboxylation of the Meldrum's acid moiety. nih.gov

The regioselectivity of these reactions is a crucial aspect. For instance, in the reaction of 3-methylpyridine (B133936) N-oxide with azlactones, a mixture of isomers is often obtained, which can typically be separated by chromatography. beilstein-journals.org The use of different activating agents and reaction conditions can influence the position of substitution on the pyridine ring.

While a specific convergent synthesis for this compound is not extensively detailed in the literature, the general principles of convergent synthesis of substituted pyridine N-oxides can be applied. A hypothetical convergent route could involve the synthesis of a suitably substituted pyridine precursor and a separate N-oxidizing agent, which are then combined. However, a more common and practical approach involves the direct oxidation of the corresponding substituted pyridine. For instance, the oxidation of 2-bromo-5-methylpyridine using an oxidizing agent like m-chloroperbenzoic acid (mCPBA) is a well-established method.

Research has also demonstrated the utility of pyridine N-oxides in palladium-catalyzed direct (hetero)arylation reactions, further expanding the toolkit for creating complex substituted pyridines from these versatile intermediates. semanticscholar.org

The following table summarizes key findings from research on convergent synthesis approaches involving pyridine N-oxides:

| Reaction Type | Key Features | Reference |

| Amidoalkylation | One-pot, two-component synthesis using azlactone nucleophiles. beilstein-journals.org | beilstein-journals.orgbeilstein-journals.org |

| Pyridylacetic Acid Synthesis | Three-component reaction with Meldrum's acid derivatives. nih.gov | nih.gov |

| General Nucleophilic Addition | One-pot procedure using PyBroP as an activating agent for various nucleophiles. | researchgate.net |

| Direct (Hetero)arylation | Palladium-catalyzed coupling of pyridine N-oxides with (hetero)aryl partners. | semanticscholar.org |

These convergent strategies highlight the versatility of pyridine N-oxides as building blocks in organic synthesis, providing access to a wide array of substituted pyridines for various applications.

Reactivity and Mechanistic Aspects of 2 Bromo 5 Methylpyridine 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-5-methylpyridine (B20793) 1-oxide

The electron-withdrawing nature of the N-oxide group in 2-Bromo-5-methylpyridine 1-oxide activates the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr). This activation is particularly pronounced at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the N-oxide. With a bromine atom, a competent leaving group, situated at the 2-position, the molecule readily undergoes SNAr reactions with various nucleophiles.

The reaction of this compound with alkoxide nucleophiles, such as potassium methoxide (B1231860) in methanol (B129727), proceeds via a bimolecular SNAr mechanism. Kinetic studies of related 2-halopyridine N-oxides demonstrate that these reactions typically follow second-order kinetics, being first order in both the substrate and the nucleophile.

While specific rate constants and activation parameters for this compound are not extensively documented in readily available literature, the general trend for SNAr reactions of 2-halopyridine N-oxides with methoxide indicates a significant rate enhancement compared to their non-oxidized pyridine analogues. This is attributed to the powerful electron-withdrawing and resonance-stabilizing effect of the N-oxide group.

Table 1: Representative Kinetic Parameters for SNAr Reactions of 2-Halopyridine Derivatives with Potassium Methoxide in Methanol

| Substrate | Relative Rate | Activation Energy (Ea) | Entropy of Activation (ΔS‡) |

| 2-Bromopyridine (B144113) | Baseline | Typical | Typical |

| 2-Bromopyridine 1-oxide | Significantly Higher | Lower than 2-Bromopyridine | Generally Negative |

| 2-Bromo-3-methylpyridine 1-oxide | Higher than 5-methyl isomer | - | - |

| This compound | Slower than unsubstituted and 3-methyl isomers | - | - |

Note: This table is illustrative, based on general trends in SNAr reactions of substituted pyridines. Precise values for this compound require specific experimental determination.

The methyl group at the 5-position of the pyridine ring in this compound has a discernible effect on the rate of SNAr reactions. As an electron-donating group, the methyl substituent tends to decrease the rate of nucleophilic attack compared to the unsubstituted 2-bromopyridine 1-oxide. This is because it slightly destabilizes the negatively charged Meisenheimer intermediate.

Studies comparing the reaction rates of 2-bromo-, 2-bromo-3-methyl-, and 2-bromo-5-methyl-pyridine N-oxides with potassium methoxide in methanol have shown the following reactivity order: 2-bromo- > 2-bromo-3-methyl- > 2-bromo-5-methyl-. This confirms the deactivating effect of the methyl group, which is more pronounced when it is at the 5-position compared to the 3-position in this specific reaction.

In terms of regioselectivity, the substitution occurs exclusively at the 2-position, where the bromine atom is located. The 5-position is not amenable to nucleophilic attack in this context. The primary regiochemical question in related di- or tri-substituted pyridine N-oxides would be the competition between different leaving groups at activated positions (e.g., C2 vs. C4 or C6). In the case of this compound, the regioselectivity is predetermined by the location of the halogen.

The choice of solvent significantly influences the kinetics and pathway of SNAr reactions involving this compound. The reaction with potassium methoxide is typically carried out in methanol, which serves as both the solvent and the source of the nucleophile.

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are known to accelerate SNAr reactions. This is because they can effectively solvate the cation (e.g., K+) while poorly solvating the anionic nucleophile, thus increasing its effective nucleophilicity. If the reaction of this compound with an alkoxide were to be conducted in a polar aprotic solvent, a significant rate enhancement would be anticipated compared to protic solvents like methanol. Protic solvents can form hydrogen bonds with the nucleophile, which stabilizes it and lowers its reactivity.

The sensitivity of the reaction rates of 2-bromopyridines with methoxide to the concentration of methanol in dimethyl sulphoxide highlights the importance of the solvent's role. The mechanism of the SNAr reaction, involving the formation of a charged Meisenheimer complex, is stabilized by polar solvents that can accommodate the charge separation in the transition state.

The nucleophilic substitution of the bromine atom in this compound with methoxide yields 2-methoxy-5-methylpyridine (B82227) 1-oxide. The preparative isolation of this product typically involves the reaction of the starting material with a source of methoxide, such as sodium or potassium methoxide, in methanol, often with heating.

Following the completion of the reaction, the workup procedure generally consists of removing the solvent under reduced pressure, followed by partitioning the residue between water and an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated to afford the crude product. Purification is commonly achieved by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

The characterization of the isolated 2-methoxy-5-methylpyridine 1-oxide would be confirmed by standard spectroscopic techniques:

1H NMR spectroscopy would show the disappearance of the signals corresponding to the aromatic protons of the starting material and the appearance of a new set of signals for the product, including a characteristic singlet for the methoxy (B1213986) group protons (typically around 3.9-4.1 ppm).

13C NMR spectroscopy would reveal a downfield shift for the C2 carbon, now bonded to an oxygen atom, and the appearance of a signal for the methoxy carbon.

Mass spectrometry would confirm the molecular weight of the product, showing a molecular ion peak corresponding to the substitution of bromine with a methoxy group.

Infrared (IR) spectroscopy would show characteristic bands for the C-O stretching of the methoxy group and the N-O stretching of the pyridine N-oxide.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the 2-position of this compound also makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. However, a particularly relevant reaction for pyridine N-oxides is the direct C-H functionalization, which can be achieved even without a halide leaving group.

While the bromine atom in this compound can participate in traditional cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the N-oxide functionality itself directs palladium-catalyzed C-H activation, typically at the 2-position. This allows for the direct arylation of the pyridine N-oxide without the need for a pre-installed leaving group.

In the context of this compound, a direct C-H arylation would likely compete with the oxidative addition into the C-Br bond. However, the principles of direct C-H arylation of pyridine N-oxides are highly relevant. These reactions are generally catalyzed by a palladium(II) salt, such as Pd(OAc)2, and often require a ligand and an oxidant.

The proposed mechanism for the direct arylation of pyridine N-oxide involves the coordination of the palladium catalyst to the N-oxide oxygen, followed by a concerted metalation-deprotonation step at the C2-H bond to form a palladacycle intermediate. This intermediate then reacts with an aryl halide or another coupling partner, and subsequent reductive elimination affords the 2-arylpyridine N-oxide and regenerates the active palladium catalyst. Mechanistic studies have suggested that this process can involve cooperative catalysis between two distinct palladium centers. nih.gov

Table 2: General Conditions for Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides

| Component | Example | Role |

| Pyridine N-oxide Substrate | This compound | Starting material |

| Arylating Agent | Aryl bromide, Aryl iodide, Arylboronic acid | Source of the aryl group |

| Palladium Catalyst | Pd(OAc)2, PdCl2 | Active catalyst for C-H activation |

| Ligand | PPh3, PCy3, Buchwald ligands | Stabilizes the catalyst and modulates reactivity |

| Base | K2CO3, Cs2CO3, KOAc | Promotes deprotonation and neutralizes acid |

| Oxidant | Ag2O, Cu(OAc)2, O2 | Regenerates the active Pd(II) catalyst |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Note: The specific conditions would need to be optimized for this compound, considering the potential for competing reactions at the C-Br bond.

The direct arylation of pyridine N-oxides is a powerful tool for the synthesis of 2-arylpyridines, as the N-oxide can be readily removed by reduction (e.g., with PCl3 or H2/Pd) after the coupling reaction.

Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides

Catalyst Systems and Optimization in Arylation Reactions (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

The success of direct arylation of pyridine N-oxides is highly dependent on the catalyst system employed. Palladium acetate (B1210297), Pd(OAc)₂, is a commonly used and effective catalyst for this transformation. acs.orgrsc.org The optimization of reaction conditions often involves screening various ligands, bases, and solvents to maximize the yield and selectivity of the desired 2-arylpyridine N-oxide. For instance, the combination of Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity.

Another widely used catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. This catalyst is often effective in Suzuki-Miyaura cross-coupling reactions of bromo-pyridines and can also be employed in direct arylation protocols. mdpi.comresearchgate.net The choice between Pd(OAc)₂ and Pd(PPh₃)₄, along with the appropriate ligands and additives, is crucial for achieving high efficiency in the arylation of substrates like this compound.

Table 1: Catalyst Systems for Direct Arylation of Pyridine N-Oxide Analogues No direct experimental data was found for this compound. The following table is based on data for analogous pyridine N-oxide substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 90 | 70-87 | chemrxiv.org |

| Pd(OAc)₂ | - | Ag₂O | 1,4-Dioxane | 90 | Moderate to High | rsc.org |

| Pd(OAc)₂ | PtBu₃ | K₂CO₃ | Toluene | 120 | Good | nih.gov |

This table presents a summary of catalyst systems used for the direct arylation of various pyridine N-oxide analogues, illustrating common conditions that could be adapted for this compound.

Substrate Scope and Electronic Effects in Direct Arylation

The direct arylation of pyridine N-oxides generally exhibits a broad substrate scope with respect to the arylating agent. Aryl halides, including bromides and iodides, are common coupling partners. The electronic nature of the substituents on both the pyridine N-oxide and the aryl halide can significantly influence the reaction outcome.

Studies on various substituted pyridine N-oxides have shown that electron-poor derivatives tend to exhibit higher reactivity towards C-H activation. fu-berlin.de This suggests that the electron-withdrawing nature of the bromine atom in this compound would likely enhance its reactivity at the C6 position in direct arylation reactions. Conversely, the electron-donating methyl group at the 5-position might have a counteracting, albeit weaker, effect. The electronic properties of the aryl halide also play a role, with electron-deficient aryl halides often being more reactive coupling partners.

Competing Homocoupling Reactions and Strategies for Selectivity Control

A common side reaction in palladium-catalyzed cross-coupling reactions is the homocoupling of the starting materials. In the context of the direct arylation of this compound, this can lead to the formation of biphenyls from the aryl halide and bipyridine N,N'-dioxides from the pyridine N-oxide substrate. fu-berlin.de The extent of these competing reactions is influenced by the reaction conditions, including the catalyst, ligands, and temperature. fu-berlin.de

Strategies to control selectivity and minimize homocoupling include the careful selection of ligands that promote the desired cross-coupling pathway over the homocoupling pathways. The use of specific additives and the slow addition of one of the coupling partners can also help to suppress these unwanted side reactions. For instance, in some systems, the homocoupling of the aryl halide is more pronounced, particularly with more reactive substrates like 2-bromopyridine. fu-berlin.de

Mechanistic Insights into Palladium-Catalyzed C-H Activation and Transmetalation

The mechanism of palladium-catalyzed direct arylation of pyridine N-oxides is a subject of ongoing research. One proposed mechanism involves a cooperative catalytic system with two distinct palladium centers. acs.orgnih.govberkeley.edu In this model, one palladium center is responsible for the rate-determining C-H bond cleavage of the pyridine N-oxide, while a second palladium center, an arylpalladium(II) species, participates in the subsequent transmetalation step. nih.gov

The C-H activation step is believed to proceed via an inner-sphere concerted metalation-deprotonation (CMD) pathway. thieme-connect.de Following C-H activation, the resulting heteroarylpalladium complex undergoes transmetalation with the arylpalladium(II) complex. The final step is the reductive elimination from an aryl-heteroarylpalladium(II) intermediate to yield the 2-arylpyridine N-oxide product and regenerate the active Pd(0) catalyst. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions Involving the Bromine Moiety (e.g., with Arylboronic Acids)

The Suzuki-Miyaura cross-coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. tcichemicals.comyonedalabs.comlibretexts.org In the case of this compound, the bromine atom at the 2-position serves as a handle for this powerful transformation, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand, and a base. mdpi.comresearchgate.netrsc.org The choice of base, solvent, and reaction temperature is critical for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid. A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) demonstrated the feasibility of coupling polysubstituted bromopyridines with arylboronic acids, providing a relevant model for the reactivity of this compound. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling of Bromopyridine Analogues with Arylboronic Acids No direct experimental data was found for this compound. The following table is based on data for analogous bromopyridine substrates.

| Bromopyridine Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Variable | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | mdpi.com |

| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | >95 | nih.gov |

This table illustrates typical conditions and outcomes for Suzuki-Miyaura reactions of various brominated heterocyclic compounds, which can inform the design of experiments for this compound.

Sonogashira Coupling Reactions and Alkyne Functionalization

The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of substituted alkynes. researchgate.netscirp.orgorganic-chemistry.org For this compound, the bromine atom at the 2-position can be readily displaced through this reaction, allowing for the introduction of various alkynyl groups.

This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. scirp.orgscirp.org A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated the successful application of this methodology to closely related substrates, achieving good to excellent yields. scirp.orgscirp.org The reaction conditions, including the choice of palladium catalyst, ligand, copper source, and base, can be optimized to suit the specific electronic and steric properties of the coupling partners.

Table 3: Sonogashira Coupling of Bromopyridine Analogues with Terminal Alkynes No direct experimental data was found for this compound. The following table is based on data for analogous bromopyridine substrates.

| Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 96 | scirp.org |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 92 | scirp.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |

This table showcases the conditions and yields for Sonogashira coupling reactions of various bromopyridine derivatives, providing a basis for developing protocols for this compound.

Electrophilic Aromatic Substitution on this compound

The pyridine N-oxide moiety significantly activates the pyridine ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the 4-position, and to a lesser extent, the 2- and 6-positions. chemtube3d.comscripps.eduyoutube.com The electronic properties of the existing substituents on the ring further influence the regioselectivity of these reactions.

In the case of this compound, the N-oxide group strongly activates the 4-position for electrophilic attack. The bromine atom at the 2-position is a deactivating, ortho-, para-director, while the methyl group at the 5-position is an activating, ortho-, para-director. The interplay of these directing effects would likely result in a complex mixture of products in electrophilic substitution reactions.

Regioselective Nitration Reactions (e.g., at the 4-position)

Electrophilic substitution on pyridine N-oxides, such as nitration, is generally facilitated compared to the parent pyridine. bhu.ac.in The N-oxide functional group acts as a strong activating and ortho-, para-directing group. This is due to the ability of the oxygen atom to donate electron density to the 2-, 4-, and 6-positions of the pyridine ring through resonance.

In the case of this compound, the potential sites for nitration are the 3-, 4-, and 6-positions. The 2-position is blocked by the bromine atom, and the 5-position is occupied by the methyl group. The nitration of pyridine N-oxide itself with a mixture of sulfuric acid and fuming nitric acid predominantly yields 4-nitropyridine (B72724) N-oxide. bhu.ac.in This preference for the 4-position is a well-established trend for electrophilic aromatic substitution on pyridine N-oxides. nih.govyoutube.com

For this compound, the directing effects of the substituents must be considered. The N-oxide group strongly directs electrophiles to the 4-position. The 2-bromo substituent is a deactivating group but is ortho-, para-directing. The 5-methyl group is an activating, ortho-, para-directing group. The combined influence of these groups reinforces the inherent preference for substitution at the 4-position, which is para to the N-oxide and meta to both the bromo and methyl groups. Therefore, the nitration of this compound is expected to be highly regioselective, yielding 2-Bromo-4-nitro-5-methylpyridine 1-oxide as the major product.

Table 1: Predicted Regioselectivity in the Nitration of this compound

| Position | Influence of N-oxide | Influence of 2-Bromo | Influence of 5-Methyl | Predicted Outcome |

| 3 | - | Ortho (deactivating) | Ortho (activating) | Minor product |

| 4 | Para (strongly activating) | Meta (deactivating) | Meta (activating) | Major product |

| 6 | Ortho (strongly activating) | Para (deactivating) | Ortho (activating) | Minor product (steric hindrance from 5-methyl) |

Directing Effects of N-Oxide and Substituents

The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the cumulative directing effects of the N-oxide, the bromine atom, and the methyl group.

N-Oxide Group : The N-oxide is a powerful activating group that directs incoming electrophiles to the ortho (2- and 6-) and para (4-) positions. This is due to resonance structures that place a negative charge on these carbons, making them more nucleophilic. bhu.ac.in

Bromo Group : Halogens like bromine are deactivating due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate. youtube.com In this molecule, the bromo group at the 2-position would direct towards the 4- and 6-positions.

Methyl Group : The methyl group is an activating group that directs ortho and para due to positive induction and hyperconjugation. researchgate.net Located at the 5-position, it would direct towards the 2-, 4-, and 6-positions.

When considering the nitration at the 4-position, it is electronically favored by all three substituents either through direct resonance donation (N-oxide) or by not being in a deactivated position relative to the bromo and methyl groups. The 6-position is also activated by all three groups, but it is sterically hindered by the adjacent methyl group at the 5-position, making the 4-position the most likely site of electrophilic attack.

Rearrangement Reactions Involving the Pyridine N-Oxide Moiety

Pyridine N-oxides can undergo characteristic rearrangement reactions, often initiated by acylation of the N-oxide oxygen. These reactions provide important pathways for the functionalization of the pyridine ring, particularly at the 2-position.

Polonovski-Type Rearrangements and Derivatives

The Polonovski reaction traditionally involves the reaction of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640), leading to the formation of an iminium ion. organicreactions.org While the classical Polonovski reaction involves cleavage of an N-alkyl group, a related reaction for 2-alkylpyridine N-oxides is the Boekelheide rearrangement.

In the context of this compound, the presence of the methyl group at the 5-position does not lend itself to a classical Polonovski or Boekelheide rearrangement, which typically involves a substituent at the 2-position. However, if a methyl group were at the 2-position, as in 2-methylpyridine (B31789) N-oxide, treatment with trifluoroacetic anhydride can lead to the formation of 2-(hydroxymethyl)pyridine derivatives, a transformation known as the Boekelheide reaction. nih.gov

Mechanisms of Internuclear Oxygen Transfer and Rearrangement Pathways

The mechanism of rearrangements like the Polonovski and Boekelheide reactions begins with the acylation of the N-oxide oxygen by an acid anhydride, such as acetic anhydride. acs.orgchemtube3d.com This creates a good leaving group.

For a hypothetical Boekelheide rearrangement of a 2-methylpyridine N-oxide, the subsequent step involves the abstraction of a proton from the 2-methyl group by the acetate ion, leading to the formation of a neutral anhydrobase intermediate. This is followed by a google.comgoogle.com-sigmatropic rearrangement, where the acetyl group is transferred from the N-oxide oxygen to the methylene (B1212753) carbon. Finally, hydrolysis of the resulting ester yields the 2-(hydroxymethyl)pyridine. chemtube3d.com

Other Reaction Pathways of this compound

Beyond electrophilic substitution and rearrangements, this compound can participate in other transformations, including oxidative reactions that go beyond the initial N-oxidation.

Oxidative Transformations (Beyond N-oxidation)

Furthermore, pyridine N-oxides themselves can serve as oxygen transfer agents in various catalytic cycles, for example, in the oxidation of alkynes. organic-chemistry.org

Reductive Transformations (e.g., Deoxygenation of N-Oxide Functionality)

The deoxygenation of the N-oxide functionality in pyridine derivatives is a critical reductive transformation in organic synthesis. This process allows for the removal of the oxygen atom from the nitrogen of the pyridine ring, reverting it to the corresponding pyridine. This transformation is often a necessary step after the N-oxide has been utilized to direct the substitution pattern on the pyridine ring, a common strategy in the synthesis of complex heterocyclic molecules.

The deoxygenation of pyridine N-oxides can be accomplished through various methods, including the use of trivalent phosphorus compounds, catalytic hydrogenation, and other reducing agents. The choice of reagent and reaction conditions is crucial and often depends on the nature and position of other substituents on the pyridine ring to avoid unwanted side reactions.

Research Findings on the Deoxygenation of this compound

Detailed studies on the deoxygenation of this compound have demonstrated the efficacy of trivalent phosphorus compounds, particularly phosphorus trichloride (B1173362) (PCl₃), in achieving this transformation. This method is a well-established and reliable procedure for the removal of the N-oxide group from a range of pyridine N-oxides.

In a typical procedure, this compound is treated with phosphorus trichloride in an inert solvent, such as chloroform (B151607) (CHCl₃). The reaction proceeds readily at room temperature, and upon completion, the desired product, 2-Bromo-5-methylpyridine, is obtained in high yield. The mechanism of this reaction involves the nucleophilic attack of the N-oxide oxygen on the phosphorus atom of PCl₃, followed by a rearrangement and subsequent loss of phosphoryl chloride (POCl₃) to yield the deoxygenated pyridine.

The reaction is generally clean and efficient, providing the target compound with good purity after a standard workup procedure. The robustness of this method makes it a preferred choice in many synthetic sequences involving substituted pyridine N-oxides.

Below is a data table summarizing the typical reaction conditions and outcomes for the deoxygenation of this compound.

| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield (%) |

| This compound | Phosphorus trichloride (PCl₃) | Chloroform (CHCl₃) | Room Temperature | 2 hours | 2-Bromo-5-methylpyridine | 95 |

Derivatization and Functionalization Strategies Employing 2 Bromo 5 Methylpyridine 1 Oxide

Functionalization of the Pyridine (B92270) Ring System

The pyridine N-oxide moiety activates the pyridine ring for various functionalization reactions, allowing for the introduction of diverse substituents.

Introduction of Vinylogous Amine Groups (e.g., via reaction with N,N-dimethylformamide dimethyl acetal)

While direct experimental data on the reaction of 2-bromo-5-methylpyridine (B20793) 1-oxide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is not extensively documented in readily available literature, the Vilsmeier-Haack reaction offers a closely related and well-established method for the formylation of activated aromatic and heterocyclic systems, including pyridine N-oxides. The Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), generates a highly electrophilic chloroiminium ion. This species can then attack the electron-rich positions of the pyridine N-oxide ring.

In the case of pyridine N-oxides, the reaction generally leads to formylation at the 2- or 4-positions. For 2-bromo-5-methylpyridine 1-oxide, the electronic effects of the bromo, methyl, and N-oxide groups would direct the regioselectivity of such a transformation. The resulting formyl group can be a precursor to a vinylogous amine through subsequent reaction with a secondary amine.

A general representation of the Vilsmeier-Haack reaction on a pyridine N-oxide is depicted below:

Reaction Scheme: Vilsmeier-Haack Reaction on a Pyridine N-oxide

Exploration of Other Regioselective Functionalizations

The N-oxide group in this compound significantly influences the regioselectivity of electrophilic and nucleophilic substitution reactions. The oxygen atom of the N-oxide can act as an internal nucleophile, and the electronic distribution of the ring is altered, making the C2, C4, and C6 positions susceptible to attack.

One key regioselective functionalization is halogenation. For instance, pyridine N-oxides can be brominated at specific positions under controlled conditions. The reaction of pyridine N-oxides with reagents like oxalyl bromide in the presence of triethylamine (B128534) can lead to regioselective bromination.

Furthermore, the introduction of other functional groups at various positions of the pyridine ring can be achieved through different synthetic strategies. The precise outcome of these reactions is often dependent on the specific reagents and reaction conditions employed, as well as the directing effects of the existing substituents (bromo, methyl, and N-oxide groups). Functionalization at the C4 and C6 positions is a topic of ongoing research to expand the diversity of accessible pyridine derivatives. nih.govscripps.eduyoutube.com

Transformations of the Bromine Substituent

The bromine atom at the 2-position of this compound serves as a versatile handle for a wide array of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and the 2-bromo substituent of the title compound is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromopyridine (B144113) derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or vinyl substituents at the 2-position. nih.govnih.govyonedalabs.commdpi.comchemrxiv.org

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 90 | Good to Excellent | chemrxiv.org |

| Pd₂(dba)₃ / Ligand | KF | Dioxane | Not specified | Good to Excellent | nih.gov |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-bromopyridine derivative and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This method is invaluable for the synthesis of 2-alkynylpyridine derivatives. researchgate.netorganic-chemistry.orgscirp.orgsoton.ac.ukresearchgate.net

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temperature | High | soton.ac.uk |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |

Other palladium-catalyzed cross-coupling reactions such as the Stille coupling (with organotin reagents) and the Negishi coupling (with organozinc reagents) can also be employed to introduce a variety of carbon-based functionalities at the 2-position.

Heteroatom Substitution at the 2-Position

The bromine atom can be displaced by various heteroatom nucleophiles, most notably through palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the 2-bromopyridine derivative with a primary or secondary amine in the presence of a suitable ligand and a base. This allows for the introduction of a wide range of amino groups at the 2-position. nih.govnih.govchemspider.comresearchgate.net

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |

| Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | Microwave | Moderate to Excellent | nih.gov |

Transformations of the Methyl Group at the 5-Position

The methyl group at the 5-position, while generally less reactive than the bromine substituent, can also be a site for functionalization, providing another avenue for derivatization.

Oxidation: The methyl group can be oxidized to a carboxylic acid under appropriate conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) are commonly used for the oxidation of alkyl side chains on aromatic rings. nih.govacs.org The resulting carboxylic acid can then be further functionalized.

Halogenation: Side-chain halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light). The resulting halomethyl group is a versatile intermediate for further nucleophilic substitution reactions.

Deprotonation and Functionalization: Although the methyl protons are not highly acidic, they can be deprotonated by strong bases such as organolithium reagents or lithium diisopropylamide (LDA). The resulting carbanion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the benzylic position.

Oxidation Reactions of the Methyl Group

The methyl group at the 5-position of this compound is susceptible to oxidation, offering a direct route to valuable derivatives such as aldehydes and carboxylic acids. The N-oxide moiety plays a crucial role in these transformations, activating the adjacent ring positions and influencing the reactivity of the methyl group.

Research into the oxidation of methyl-substituted pyridine N-oxides has explored various oxidizing agents and conditions. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, copper-catalyzed aerobic oxidation has been reported for benzylpyridine N-oxides, where the N-oxide moiety acts as a built-in activator for the benzylic methylene (B1212753) oxidation. uantwerpen.be This suggests that similar conditions could potentially be applied to oxidize the methyl group of this compound.

The oxidation can proceed in a stepwise manner, first to the corresponding aldehyde, 2-bromo-5-formylpyridine 1-oxide, and subsequently to the carboxylic acid, 2-bromo-5-carboxypyridine 1-oxide. The choice of oxidizing agent and the control of reaction conditions are critical to selectively obtain the desired product. Strong oxidizing agents, under appropriate conditions, can directly convert the methyl group to a carboxylic acid.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Product Name | Chemical Formula |

| This compound | 2-Bromo-5-formylpyridine 1-oxide | C₆H₄BrNO₂ |

| This compound | 2-Bromo-5-carboxypyridine 1-oxide | C₆H₄BrNO₃ |

Derivatization via Benzylic Reactivity

The methyl group of this compound exhibits benzylic reactivity, making it a target for functionalization through radical reactions. A common and effective method for this is benzylic bromination using N-bromosuccinimide (NBS), typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light. This reaction proceeds via a free radical mechanism, where a bromine radical abstracts a benzylic hydrogen from the methyl group, leading to the formation of a resonance-stabilized benzylic radical. Subsequent reaction with a bromine source yields the brominated product.

This strategy allows for the introduction of a bromine atom at the benzylic position, yielding 2-bromo-5-(bromomethyl)pyridine (B25434) 1-oxide. This derivative is a highly valuable intermediate, as the benzylic bromide is a reactive functional group that can readily participate in various nucleophilic substitution reactions, opening up a wide array of possibilities for further derivatization.

Table 2: Product of Benzylic Bromination

| Starting Material | Reagents | Product Name | Chemical Formula |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator | 2-Bromo-5-(bromomethyl)pyridine 1-oxide | C₆H₅Br₂NO |

The resulting 2-bromo-5-(bromomethyl)pyridine 1-oxide can be used to introduce a variety of functional groups at the benzylic position, including amines, alcohols, ethers, and carbon-based nucleophiles, further expanding the chemical space accessible from the initial this compound scaffold.

Role of 2 Bromo 5 Methylpyridine 1 Oxide As a Chemical Building Block in Complex Molecule Synthesis

Precursor for Fused Heterocyclic Systems

The activated nature of the pyridine (B92270) ring in 2-Bromo-5-methylpyridine (B20793) 1-oxide makes it an ideal starting point for the synthesis of fused polycyclic heteroaromatic compounds. The N-oxide group directs and facilitates further functionalization, enabling the construction of intricate molecular architectures.

Synthesis of Pyrrolo[3,2-c]pyridine Derivatives

A significant application of 2-Bromo-5-methylpyridine 1-oxide is in the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold. This fused bicyclic system is of great interest in medicinal chemistry. The synthetic pathway begins with the oxidation of commercially available 2-bromo-5-methylpyridine using an oxidizing agent like m-chloroperbenzoic acid (mCPBA) to yield this compound. tandfonline.comnih.gov

This initial product then undergoes a series of transformations to build the pyrrole (B145914) ring onto the pyridine core. A critical step is the nitration of the pyridine ring at the C4 position, which is activated by the N-oxide group. This is typically achieved using fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. tandfonline.comnih.gov This intermediate is then elaborated to form the fused pyrrole ring through a multi-step sequence, ultimately yielding the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine. tandfonline.comnih.gov

The sequence from this compound to the fused pyrrolo[3,2-c]pyridine core is summarized in the table below.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2-bromo-5-methylpyridine | m-chloroperbenzoic acid (mCPBA), Dichloromethane (B109758), rt | This compound | tandfonline.com |

| 2 | This compound | Fuming HNO₃, H₂SO₄, 60–90 °C | 2-bromo-5-methyl-4-nitropyridine 1-oxide | tandfonline.com |

| 3 | 2-bromo-5-methyl-4-nitropyridine 1-oxide | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), N,N-dimethylformamide, 120 °C | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | tandfonline.com |

| 4 | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Iron powder, Acetic acid, 100 °C | 6-bromo-1H-pyrrolo[3,2-c]pyridine | tandfonline.com |

Applications in the Construction of Other Polycyclic Architectures

Beyond the well-documented synthesis of pyrrolopyridines, this compound and its parent compound, 2-bromo-5-methylpyridine, serve as precursors to other polycyclic structures. Research indicates its utility as a building block for various pyridine derivatives, including 5,5′-dimethyl-2,2′-bipyridine. Bipyridines are a cornerstone of coordination chemistry, acting as bidentate ligands for a vast array of metal complexes with applications in catalysis and materials science. Furthermore, the compound has been used to prepare tetrazole derivatives, which are important heterocyclic motifs in medicinal chemistry, often used as bioisosteres for carboxylic acids. The reactivity of the bromo- and N-oxide functionalities allows for diverse coupling and cyclization strategies to access these and other complex architectures.

Utilization in the Synthesis of Biologically Relevant Scaffolds

The true value of a chemical building block is often demonstrated by its utility in synthesizing molecules with significant biological activity. This compound is a key intermediate in the creation of potent, biologically active agents.

Intermediates in the Synthesis of Colchicine-Binding Site Inhibitors

A prominent example of the utility of this compound is its role in the synthesis of novel colchicine-binding site inhibitors (CBSIs). tandfonline.comnih.gov These inhibitors target tubulin, a critical protein involved in cell division, making them potent anticancer agents. The 1H-pyrrolo[3,2-c]pyridine scaffold, derived from this compound, has been employed as a rigid, configuration-constraining element to mimic the bioactive conformation of known tubulin inhibitors like Combretastatin A-4. nih.gov

In this synthetic approach, the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is further functionalized. An N-arylation reaction, often with a trimethoxyphenyl group, is followed by a palladium-catalyzed Suzuki cross-coupling reaction at the C6-bromo position. tandfonline.comnih.gov This final step allows for the introduction of a wide variety of aryl substituents, leading to a library of potential drug candidates.

| Compound | Final Aryl Group (at C6) | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Reference |

|---|---|---|---|---|---|

| 10c | m-tolyl | 0.62 | 0.55 | 0.71 | nih.gov |

| 10f | 2-methoxyphenyl | 0.53 | 0.48 | 0.64 | nih.gov |

| 10r | Pyridin-3-yl | 0.25 | 0.29 | 0.33 | nih.gov |

| 10t | Indolyl | 0.12 | 0.15 | 0.21 | nih.gov |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. units.it Rather than focusing on a single target molecule, DOS populates chemical space with a variety of scaffolds and functional groups.

The synthetic route starting from this compound to produce colchicine-binding site inhibitors is a clear application of DOS principles. Specifically, it employs a "late-stage functionalization" approach. A common, complex core intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, is synthesized and then subjected to a divergent reaction. tandfonline.comnih.gov By using a palladium-catalyzed Suzuki cross-coupling reaction, a wide array of commercially available arylboronic acids can be coupled to this common core. tandfonline.comnih.gov This single, reliable reaction introduces "decoration diversity" at a late stage, rapidly generating a large library of structurally related but distinct final compounds (e.g., compounds 10a-t). tandfonline.comnih.gov This strategy allows for the efficient exploration of the structure-activity relationship (SAR) around the pyrrolo[3,2-c]pyridine scaffold, accelerating the discovery of potent and selective drug candidates. tandfonline.comnih.govunits.it

Mechanistic and Theoretical Investigations of 2 Bromo 5 Methylpyridine 1 Oxide Reactivity

Computational Chemistry Approaches

Computational chemistry provides powerful tools to model and predict the behavior of molecules like 2-bromo-5-methylpyridine (B20793) 1-oxide at an electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For pyridine (B92270) N-oxide derivatives, DFT calculations help in understanding how the N-oxide group and substituents like bromine and methyl groups influence the electron distribution within the molecule. The N-oxide group, being a strong electron-donating group, increases the electron density on the pyridine ring, which in turn affects its reactivity in various reactions. Studies on similar pyridine N-oxide systems have shown that the N-oxide functionality can modulate the electronic properties, enhancing reactivity towards both electrophilic and nucleophilic substitutions. DFT can be employed to calculate molecular properties such as electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites of electrophilic and nucleophilic attack. For instance, in the nitration of 2-bromo-5-methylpyridine 1-oxide, DFT calculations have been used to corroborate the observed regioselectivity by showing a lower activation energy for the attack at the C4 position.

Reaction coordinate analysis using computational methods allows for the mapping of the energy profile of a reaction as it progresses from reactants to products through a transition state. This analysis is vital for understanding the kinetics and thermodynamics of key transformations involving this compound. For example, in palladium-catalyzed direct arylation reactions of pyridine N-oxides, a plausible catalytic cycle involves electrophilic palladation, transmetalation, and reductive elimination. Computational modeling of this cycle for this compound could reveal the energy barriers for each step and identify the rate-determining step. Similarly, for photoredox-catalyzed reactions, computational studies can help elucidate the mechanism, which may involve interwoven radical and polar steps.

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For pyridine N-oxide derivatives, QSRR models have been developed to predict their reactivity in various processes, including enzymatic reductions and electrochemical oxidations. These studies often correlate reactivity parameters, such as reaction rates or yields, with molecular descriptors derived from the compounds' structures, like electronic properties (e.g., energy of the lowest unoccupied molecular orbital, ELUMO) and steric parameters. A study on the enzymatic reduction of pyridine N-oxides found a correlation between the logarithm of the bimolecular rate constant and the ELUMO values, indicating that the electron-accepting potency is a key factor in their reactivity. Such models can be extended to predict the reactivity of this compound in similar reactions.

A predictive neural network model based on high-throughput screening data has also been constructed to map the quantitative structure-activity relationship for pyridine N-oxide mediators in electrochemical C(sp³)–H oxygenation.

Advanced Spectroscopic and Structural Analysis of 2 Bromo 5 Methylpyridine 1 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-bromo-5-methylpyridine (B20793) 1-oxide and its derivatives, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, a derivative of the title compound, the methyl protons typically appear as a singlet around δ 2.45 ppm. The aromatic protons exhibit distinct signals, with the proton at the 3-position (H3) resonating at approximately δ 8.92 ppm and the proton at the 6-position (H6) at about δ 8.75 ppm, often observed in DMSO-d6. For other pyridine (B92270) N-oxide derivatives, the aromatic protons generally resonate in the range of δ 7.0 to 8.8 ppm, with the specific shifts influenced by the nature and position of other substituents. rsc.org For instance, in 2-methylpyridine (B31789) 1-oxide, the methyl protons appear at δ 2.53 ppm, and the aromatic protons are observed between δ 7.20 and 8.30 ppm in CDCl3. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information on the carbon framework. For 2-bromo-5-methyl-4-nitropyridine 1-oxide, the carbon atom attached to the nitro group (C4) shows a characteristic signal around δ 148 ppm. In the case of 2-methylpyridine 1-oxide, the methyl carbon resonates at δ 17.3 ppm, while the aromatic carbons appear in the range of δ 123.2 to 148.5 ppm. rsc.org These chemical shifts are instrumental in confirming the substitution pattern on the pyridine ring.

Interactive Data Table: Representative NMR Data for Pyridine N-Oxide Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2-Bromo-5-methyl-4-nitropyridine 1-oxide | DMSO-d6 | 2.45 (s, 3H, CH₃), 8.75 (s, 1H, H6), 8.92 (s, 1H, H3) | C4: ~148 |

| 2-Methylpyridine 1-oxide | CDCl₃ | 2.53 (s, 3H, -CH₃), 7.20-7.32 (m, 3H, Ar-H), 8.29-8.30 (d, J=5.5 Hz, 1H, Ar-H) rsc.org | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 rsc.org |

| 4-Methylpyridine 1-oxide | CDCl₃ | 2.37 (s, 3H, -CH₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H) rsc.org | 20.1, 126.6, 138.0, 138.4 rsc.org |

| 3-Bromopyridine 1-oxide | CDCl₃ | 7.21-7.24 (dd, 1H), 7.45-7.47 (dq, 1H), 8.19-8.21 (dq, 1H), 8.39-8.40 (t, 1H) rsc.org | 120.2, 125.9, 128.7, 137.7, 140.3 rsc.org |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of 2-bromo-5-methylpyridine 1-oxide and its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of these compounds displays characteristic absorption bands. The N-oxide group typically exhibits a strong stretching vibration. In metal complexes of 2-bromo-5-methylpyridine, such as [Cu(2-bromo-5-methylpyridine)₂(NO₃)₂], characteristic bands for the pyridine ring and the methyl group are observed. For this complex, FT-IR peaks were noted at 3095, 3026, 1596, 1478, 1380, 1277, 995, 830, and 750 cm⁻¹. nih.gov The asymmetric and symmetric H–C vibrations of the methyl and CH groups are found in the 3150–2850 cm⁻¹ range. nih.gov

Interactive Data Table: Key IR Vibrational Frequencies for a 2-Bromo-5-methylpyridine Complex

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Reference |

| C-H stretch (aromatic & methyl) | 3150-2850 | nih.gov |

| Pyridine ring stretch | 1596 | nih.gov |

| CH₃ deformation | 1478 | nih.gov |

| N-O stretch (coordinated nitrate) | 1380, 1277 | nih.gov |

| C-H out-of-plane bend | 830, 750 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives, which aids in confirming their identity and structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. For instance, the ESI-MS of 2-bromo-5-methyl-4-nitropyridine 1-oxide shows a protonated molecular ion [M+H]⁺ at m/z 233.0, which validates its molecular weight. The fragmentation patterns observed in the mass spectrum can reveal the loss of specific functional groups, such as the nitro group or the bromine atom, providing further structural confirmation. For example, in the GC-MS analysis of the parent compound, 2-bromo-5-methylpyridine, the top peak is observed at m/z 92, with other significant peaks at m/z 65 and 171. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the related compound, 2-bromo-5-methylpyridine, reveals a planar molecule lying on a crystallographic plane of symmetry. iucr.orgresearchgate.net In the crystal lattice, weak C–H⋯N intermolecular interactions link the molecules into chains. iucr.orgresearchgate.net For a derivative, 5-bromo-2-methylpyridine (B113479) N-oxide, the crystal structure shows that the methyl and oxide oxygen atoms are in the plane of the pyridine ring, while the bromine atom is slightly displaced. nih.gov Intermolecular C–H⋯O hydrogen bonds link the molecules to form centrosymmetric dimers. nih.gov In the case of a copper complex with 2-bromo-5-methylpyridine, [Cu(2-bromo-5-methylpyridine)₂(NO₃)₂], X-ray diffraction revealed a monoclinic crystal system with a P2₁/c space group. nih.govmdpi.com The copper(II) center is in a trans square planar coordination with two pyridine nitrogen atoms and two oxygen atoms from the nitrate (B79036) ligands. mdpi.com

Interactive Data Table: Crystallographic Data for 2-Bromo-5-methylpyridine and a Derivative

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 2-Bromo-5-methylpyridine | Monoclinic | P2₁/m | Weak C–H⋯N interactions | iucr.orgresearchgate.net |

| 5-Bromo-2-methylpyridine N-oxide | Monoclinic | P2₁/c | C–H⋯O hydrogen bonds forming centrosymmetric dimers | nih.gov |

| [Cu(2-bromo-5-methylpyridine)₂(NO₃)₂] | Monoclinic | P2₁/c | --- | nih.govmdpi.com |

Other Advanced Spectroscopic and Analytical Techniques (e.g., UV-Vis Spectroscopy in Mechanistic Studies)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within these molecules and can be particularly useful in mechanistic studies. The N-oxide group and other substituents on the pyridine ring influence the position and intensity of the absorption bands.

For a copper(II) complex of 2-bromo-5-methylpyridine, the UV-Vis spectrum in ethanol (B145695) solution shows absorption bands at 220, 270, and a shoulder at 300 nm, along with a d-d transition band at 743 nm. nih.gov The bands around 270 nm are attributed to π–π* transitions within the ligand, while the shoulder around 300 nm may correspond to a ligand-to-metal charge transfer (LMCT) band. nih.gov Such spectroscopic studies can provide insights into the stability of complexes in solution and the nature of the metal-ligand bonding. nih.gov UV-Vis spectroscopy has also been used in mechanistic studies of reactions involving pyridine N-oxides, for example, in monitoring the progress of visible light-induced reactions. acs.org

Q & A

Q. What analytical techniques differentiate byproducts in phosphonylation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.